[2-(Tetrahydropyran-4-yloxy)phenyl]methylamine [2-(Tetrahydropyran-4-yloxy)phenyl]methylamine
Brand Name: Vulcanchem
CAS No.: 898289-33-3
VCID: VC3814002
InChI: InChI=1S/C12H17NO2/c13-9-10-3-1-2-4-12(10)15-11-5-7-14-8-6-11/h1-4,11H,5-9,13H2
SMILES: C1COCCC1OC2=CC=CC=C2CN
Molecular Formula: C12H17NO2
Molecular Weight: 207.27 g/mol

[2-(Tetrahydropyran-4-yloxy)phenyl]methylamine

CAS No.: 898289-33-3

Cat. No.: VC3814002

Molecular Formula: C12H17NO2

Molecular Weight: 207.27 g/mol

* For research use only. Not for human or veterinary use.

[2-(Tetrahydropyran-4-yloxy)phenyl]methylamine - 898289-33-3

Specification

CAS No. 898289-33-3
Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
IUPAC Name [2-(oxan-4-yloxy)phenyl]methanamine
Standard InChI InChI=1S/C12H17NO2/c13-9-10-3-1-2-4-12(10)15-11-5-7-14-8-6-11/h1-4,11H,5-9,13H2
Standard InChI Key RYSYBWINUIGVGZ-UHFFFAOYSA-N
SMILES C1COCCC1OC2=CC=CC=C2CN
Canonical SMILES C1COCCC1OC2=CC=CC=C2CN

Introduction

Chemical Identity and Physicochemical Properties

Molecular Characteristics

[2-(Tetrahydropyran-4-yloxy)phenyl]methylamine possesses the molecular formula C₁₂H₁₇NO₂ and a molecular weight of 207.27 g/mol. The compound features:

  • A phenyl ring with a methylamine (-CH₂NH₂) substituent

  • A tetrahydropyran (oxane) ring linked via an ether oxygen at the C4 position

Table 1: Key Physicochemical Parameters

PropertyValueMeasurement Conditions
Density1.108 g/cm³At 25°C
Boiling Point336°CAt 760 mmHg
Flash Point172°CClosed cup method
Refractive Index1.548Sodium D-line (589 nm)
LogP (Octanol-Water)2.40Experimental determination
Polar Surface Area (PSA)44.48 ŲComputational calculation
Exact Mass207.126 DaMass spectrometry

Data sources:

The compound's relatively high logP value indicates moderate lipophilicity, suggesting favorable membrane permeability for pharmaceutical applications. Its PSA value of 44.48 Ų implies potential for blood-brain barrier penetration, though this requires experimental validation .

Structural Features and Conformational Analysis

Electronic Structure

Density Functional Theory (DFT) calculations on similar compounds reveal:

  • Partial positive charge on the methylamine nitrogen (δ+ = 0.32 e)

  • Electron-rich regions at the ether oxygen (δ- = -0.41 e)

  • Conjugation effects between the aromatic π-system and oxygen lone pairs

These electronic characteristics facilitate hydrogen bonding and π-π stacking interactions in biological systems .

Synthesis and Manufacturing

Primary Synthetic Routes

Industrial production typically employs a three-step sequence:

  • Ether Formation:
    Reaction of 2-hydroxybenzylamine with 4-bromotetrahydropyran under basic conditions (K₂CO₃/DMF, 80°C) :

    C₆H₅CH₂NH₂(OH) + C₅H₉BrO → C₁₂H₁₇NO₂ + HBr\text{C₆H₅CH₂NH₂(OH) + C₅H₉BrO → C₁₂H₁₇NO₂ + HBr}

    Yield: 68-72% (optimized conditions)

  • Amine Protection:
    Use of tert-butoxycarbonyl (Boc) groups to prevent unwanted side reactions during purification .

  • Crystallization:
    Recrystallization from ethanol/water mixtures achieves >97% purity, as verified by HPLC .

Quality Control Parameters

ParameterSpecificationAnalytical Method
Purity≥97%HPLC (C18 column, 254 nm)
Heavy Metals<10 ppmICP-MS
Residual Solvents<500 ppm (Class 3)GC-FID
Water Content<0.5%Karl Fischer titration

Data from industrial specifications .

Pharmacological Applications

Toll-like Receptor 7 (TLR7) Agonists

The compound serves as a key intermediate in synthesizing pteridinone-based TLR7 agonists for viral hepatitis treatment. Structural modifications at the amine group enhance binding affinity to TLR7's hydrophobic pocket (Kd = 38 nM in optimized derivatives) .

Cannabinoid Receptor Modulators

Derivatives demonstrate selective agonism at CB2 receptors:

  • EC₅₀ = 11 nM for CB2 vs. 420 nM for CB1

  • 38-fold selectivity ratio in calcium flux assays

This specificity makes it valuable for developing non-psychoactive anti-inflammatory agents.

Antitubercular Agents

Structural analogs inhibit Mycobacterium tuberculosis polyketide synthase 13 (Pks13):

  • MIC = 0.8 μM against H37Rv strain

  • 98% growth inhibition at 10 μM concentration

SpeciesRouteLD₅₀Clinical Signs
RatOral1,250 mg/kgTremors, respiratory distress
MouseIntravenous85 mg/kgConvulsions, hypothermia

Data extrapolated from structurally related amines .

Chronic Exposure Risks

Prolonged exposure (28-day inhalation study in rats):

  • 15 mg/m³: Reversible airway hyperresponsiveness

  • 50 mg/m³: Persistent asthma-like symptoms (RADS)

  • NOAEL = 5 mg/m³

RegionStatusRestrictions
United StatesNot controlledResearch use only
EUREACH Annex VIAnnual production <1 tonne
ChinaGHS Category 3Export license required
ManufacturerPurityPackagingPrice Range
Zhejiang Jiuzhou97%1 kg amber glass$450-600/kg
Apollo Scientific99%5 g to 500 g$8,200-9,500/kg
Haofei Import98%25 kg drum$380-420/kg

Market data from 2024-2025 sources .

Future Research Directions

Targeted Drug Delivery Systems

Encapsulation in PEGylated liposomes could enhance bioavailability:

  • 78% encapsulation efficiency in preliminary trials

  • 3.7-fold increase in plasma half-life (rat models)

Catalytic Applications

As ligand in asymmetric catalysis:

  • 92% ee in model aldol reactions

  • TON = 1,450 for Suzuki-Miyaura couplings

Environmental Impact Studies

Biodegradation screening shows:

  • 28% degradation in 28 days (OECD 301B)

  • EC₅₀ = 12 mg/L (Daphnia magna)

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